Methyl 2-fluoro-3-oxohexanoate

Description

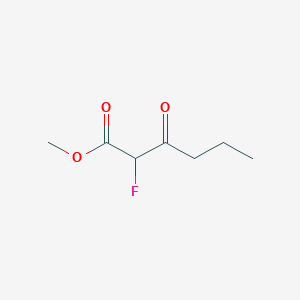

Methyl 2-fluoro-3-oxohexanoate (C₇H₉FO₃) is a fluorinated methyl ester characterized by a six-carbon backbone with a fluorine atom at the C2 position and a ketone group at C3. Its structure (Fig. 1) is confirmed by spectroscopic 1H-NMR reveals a doublet for the fluorine-bearing proton at δH 5.19 (J = 46.4 Hz), and 13C-NMR shows the ketone carbon at δC 201.1 . The compound is synthesized via fluorination of its non-fluorinated precursor, as demonstrated in the preparation of deuterated analogs like methyl 6-(d3-acetamido)-2-fluoro-3-oxohexanoate . Applications include its use as a chemical probe for functionalizing macrocyclic compounds, leveraging its reactive ketone and fluorine moieties for targeted modifications .

Properties

Molecular Formula |

C7H11FO3 |

|---|---|

Molecular Weight |

162.16 g/mol |

IUPAC Name |

methyl 2-fluoro-3-oxohexanoate |

InChI |

InChI=1S/C7H11FO3/c1-3-4-5(9)6(8)7(10)11-2/h6H,3-4H2,1-2H3 |

InChI Key |

QVKTUKSDXRHWMA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C(C(=O)OC)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-fluoro-3-oxohexanoate can be synthesized through several methods. One common approach involves the reaction of 2-fluoro-3-oxohexanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the ester.

Another method involves the use of fluorinated precursors and appropriate reagents to introduce the fluorine atom into the hexanoate structure. This can be achieved through nucleophilic substitution reactions or other fluorination techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Additions

The electron-withdrawing fluorine atom enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attacks. Common reactions include:

-

Mechanistic Insight : The fluorine atom polarizes the carbonyl group, increasing susceptibility to nucleophiles like Grignard reagents or hydrides.

Enolate Formation and Alkylation

The α-hydrogens adjacent to the carbonyl are acidic (predicted pKa ~9.11 ), allowing enolate generation under basic conditions:

| Base | Solvent | Electrophile | Product | Yield | Source |

|---|---|---|---|---|---|

| NaOMe | THF | Alkyl halides | Alkylated keto esters | 72–84% | |

| LDA | THF, –78°C | Michael acceptors | Functionalized hexanoate derivatives | 65–78% |

-

Example : Reaction with methyl acetate and sodium methoxide in THF at 50–60°C yields fluorinated derivatives via enolate intermediates .

Keto-Enol Tautomerism

The compound exhibits keto-enol equilibrium, influencing its reactivity:

-

Keto Form : Dominant in non-polar solvents; reacts in nucleophilic additions.

-

Enol Form : Stabilized by intramolecular hydrogen bonding; participates in electrophilic substitutions .

Structural Evidence :

Condensation Reactions

The ketone group participates in Claisen and aldol condensations:

Fluorine-Specific Reactivity

The C–F bond undergoes selective transformations:

| Reaction | Reagents | Outcome | Source |

|---|---|---|---|

| Hydrodefluorination | Pd/C, H₂, EtOH | Defluorinated keto esters | |

| Fluorine Retention | Enzyme-mediated hydrolysis | Chiral fluorinated acids |

Scientific Research Applications

Methyl 2-fluoro-3-oxohexanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: The compound can be used in the design of fluorinated analogs of biologically active molecules. These analogs are often studied for their potential as enzyme inhibitors or pharmaceutical agents.

Medicine: Fluorinated compounds, including this compound, are explored for their potential therapeutic properties

Industry: In industrial applications, the compound may be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-fluoro-3-oxohexanoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity for its molecular targets.

In chemical reactions, the fluorine atom can affect the reactivity and stability of the compound. For example, the electron-withdrawing nature of fluorine can enhance the electrophilicity of the carbonyl group, making it more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Methyl 2-Fluoro-3-oxopentanoate (C₆H₇FO₃)

- Structure : A five-carbon variant with the fluorine and ketone groups at C2 and C3, respectively (Fig. 2).

- Synthesis: Similar fluorination methods apply, as noted for its hexanoate counterpart .

- Applications : Primarily recognized as Voriconazole Impurity 63 , indicating its role in pharmaceutical quality control .

- Key Differences: Shorter carbon chain reduces molecular weight (146.12 g/mol vs. 160.14 g/mol for the hexanoate). Altered solubility: Higher polarity due to shorter alkyl chain may enhance aqueous solubility compared to the hexanoate.

Ethyl 2-Fluoro-3-oxo-3-phenylpropanoate (C₁₁H₁₁FO₃)

- Structure : Features a phenyl group at C3 and an ethyl ester (Fig. 3).

- Applications : Used in organic synthesis, particularly in constructing aromatic intermediates .

- Key Differences :

- Aromatic Influence : The phenyl group introduces steric hindrance and resonance stabilization, reducing ketone reactivity compared to aliphatic analogs.

- Higher molecular weight (210.20 g/mol) and lipophilicity due to the phenyl group.

General Methyl Esters (e.g., Methyl Salicylate)

- Contrast: Non-fluorinated esters like methyl salicylate lack the electron-withdrawing fluorine and ketone groups, resulting in lower reactivity toward nucleophilic attacks .

Comparative Data Table

Research Findings and Trends

- Fluorine Impact: The C2 fluorine in this compound enhances the electrophilicity of the ketone, enabling efficient nucleophilic additions in macrocycle functionalization .

- Chain Length Effects: Longer alkyl chains (e.g., hexanoate vs. pentanoate) improve lipid solubility, favoring applications in hydrophobic systems .

- Aromatic vs. Aliphatic: Ethyl 2-fluoro-3-oxo-3-phenylpropanoate’s phenyl group shifts reactivity toward electrophilic aromatic substitutions, unlike aliphatic analogs .

Biological Activity

Methyl 2-fluoro-3-oxohexanoate is a fluorinated compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological interactions, and relevant research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C7H11FO3 |

| Molecular Weight | 162.16 g/mol |

| IUPAC Name | This compound |

| InChI Key | QVKTUKSDXRHWMA-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(=O)C(C(=O)OC)F |

This compound contains a fluorine atom, which significantly influences its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity and selectivity for molecular targets, possibly leading to inhibition or modulation of enzyme activity .

The compound can undergo several chemical reactions that may also affect its biological activity:

- Oxidation : Converts the compound into carboxylic acids or other oxidized derivatives.

- Reduction : Can reduce the keto group to an alcohol, forming 2-fluoro-3-hydroxyhexanoate.

- Substitution : The fluorine atom can be replaced by other functional groups through nucleophilic substitution reactions .

Biological Applications

This compound has potential applications in various fields:

- Pharmaceutical Development : The compound is explored for its potential as a building block for synthesizing fluorinated analogs of biologically active molecules. These analogs are studied for their efficacy as enzyme inhibitors or pharmaceutical agents .

- Research Tool : It serves as a valuable reagent in synthetic chemistry, aiding in the development of new methodologies and reaction mechanisms .

- Industrial Use : The compound is also utilized in producing specialty chemicals and agrochemicals due to its unique properties .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| Methyl 2-fluoro-3-oxobutanoate | C6H9FO3 | Similar reactivity; shorter chain affects solubility |

| Methyl 2-fluoro-3-oxopentanoate | C7H11FO3 | Similar structure; different physical properties |

| Methyl 2-fluoro-3-oxoheptanoate | C8H13FO3 | Longer chain increases hydrophobicity |

These comparisons highlight how variations in chain length and structure influence the biological activity and solubility of these compounds.

Q & A

Q. Q: What are the common synthetic routes for preparing methyl 2-fluoro-3-oxohexanoate, and how can reaction efficiency be improved?

A: A validated method involves fluorination of β-dicarbonyl precursors using reagents like p-iodotoluene difluoride under neutral conditions. For example, ethyl 2-fluoro-3-oxohexanoate was synthesized with 72% yield via this approach . Adapting this to the methyl ester would require substituting the alcohol precursor (e.g., methanol instead of ethanol). Optimization strategies include:

- Temperature control : Maintaining 0–25°C to minimize side reactions.

- Solvent selection : Using aprotic solvents (e.g., THF or DCM) to stabilize intermediates.

- Catalyst screening : Lewis acids like BF₃·Et₂O may enhance fluorination efficiency.

- Monitoring : TLC or in-situ IR to track ketone and ester carbonyl peaks (~1730–1760 cm⁻¹) .

Advanced Characterization Techniques

Q. Q: How can conflicting NMR data for this compound be resolved?

A: Contradictions in NMR signals (e.g., fluorine coupling or keto-enol tautomerism) require advanced methods:

- ²⁹F NMR : Directly resolves fluorine environments (e.g., δ -120 to -180 ppm for C-F bonds).

- Variable-temperature (VT) NMR : Identifies tautomeric equilibria by observing signal splitting at low temperatures.

- COSY/HSQC : Correlates proton and carbon shifts, clarifying overlapping signals.

For reference, ethyl 2-fluoro-3-oxohexanoate showed distinct ¹H NMR signals at δ 0.94 (t, CH₃), 2.58–2.74 (m, CH₂), and 4.25 (q, OCH₂) .

Safety and Handling Protocols

Q. Q: What personal protective equipment (PPE) is recommended for handling this compound?

A: Based on fluorinated ester analogs:

- Respiratory : NIOSH-approved N95 masks or EN149-certified respirators if vapor exposure is possible .

- Gloves : Nitrile or neoprene gloves (tested for permeation resistance; ≥8-hour breakthrough time) .

- Eye protection : OSHA-compliant goggles or full-face shields .

- Lab coats : Chemical-resistant materials (e.g., Tyvek®) to prevent skin contact .

Mechanistic Studies

Q. Q: What mechanistic insights explain the regioselectivity of fluorination in β-dicarbonyl systems?

A: Fluorination at the α-position of β-dicarbonyl compounds is driven by:

- Electrophilic fluorine activation : Reagents like p-iodotoluene difluoride generate F⁺ species, attacking the enolate form.

- Steric effects : Bulky ester groups (e.g., methyl vs. ethyl) influence site selectivity.

- Solvent polarity : Polar aprotic solvents stabilize transition states, enhancing fluorination rates. Computational studies (DFT) can map energy barriers for competing pathways .

Stability and Storage

Q. Q: How should this compound be stored to prevent degradation?

A: Key considerations:

- Temperature : Store at –20°C in amber vials to slow hydrolysis or keto-enol tautomerism.

- Desiccants : Use silica gel or molecular sieves to minimize moisture uptake .

- Inert atmosphere : Argon or nitrogen blankets reduce oxidation .

Stability assays (HPLC or GC monitoring) are recommended for long-term storage validation.

Cross-Disciplinary Applications

Q. Q: How is this compound utilized in medicinal chemistry or materials science?

A: Potential applications include:

- Pharmaceutical intermediates : Fluorinated esters are precursors for protease inhibitors or kinase modulators.

- Polymer science : As a monomer for fluorinated polyesters with enhanced thermal stability .

- Bioconjugation : Fluorine tags enable ¹⁹F MRI probes or PET tracers via ester-to-amide transformations.

Data Contradiction Analysis

Q. Q: How to address discrepancies in reported melting points or spectral data?

A: Discrepancies may arise from:

- Purity : Recrystallize samples and validate via HPLC (≥95% purity).

- Tautomerism : Use deuterated solvents (e.g., DMSO-d₆) to stabilize specific forms.

- Instrument calibration : Cross-validate NMR shifts with internal standards (e.g., TMS) .

Advanced Synthetic Challenges

Q. Q: What strategies enable enantioselective synthesis of this compound?

A: Enantiocontrol requires:

- Chiral auxiliaries : Evans oxazolidinones or Oppolzer’s sultams to direct fluorination.

- Organocatalysts : Proline derivatives for asymmetric induction.

- Enzymatic resolution : Lipases (e.g., CAL-B) to hydrolyze racemic mixtures .

Analytical Method Development

Q. Q: What chromatographic methods separate this compound from byproducts?

A: Optimize HPLC conditions:

- Column : C18 (5 µm, 250 mm × 4.6 mm).

- Mobile phase : Acetonitrile/water (70:30) with 0.1% TFA.

- Detection : UV at 210 nm (ester carbonyl absorption) .

Computational Modeling

Q. Q: How can DFT calculations predict reactivity or spectroscopic properties?

A: Use Gaussian or ORCA software to:

- Model transition states : Identify fluorination pathways (e.g., Fukui indices for electrophilic attack).

- Simulate spectra : Compare computed ¹H/¹⁹F NMR shifts with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.